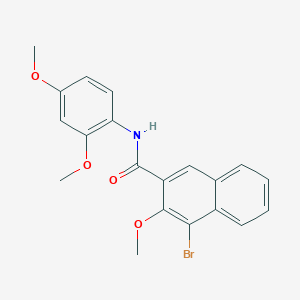![molecular formula C23H29N3O4 B251056 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B251056.png)
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide, also known as BPP-5a, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPP-5a is a small molecule that belongs to the class of benzamide derivatives and has been studied extensively for its biochemical and physiological effects.
作用机制
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide exerts its effects by binding to the active site of COX-2, thereby inhibiting its activity. COX-2 is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide reduces the production of prostaglandins, thereby reducing inflammation and pain. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and inflammatory bowel disease. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. In addition, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide has been shown to have anti-angiogenic effects, which may be useful in the treatment of cancer.
实验室实验的优点和局限性
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide has also been extensively studied for its biochemical and physiological effects, making it a well-characterized compound. However, there are also some limitations to the use of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide in lab experiments. It has limited solubility in water, which may make it difficult to use in certain assays. In addition, the mechanism of action of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide is not fully understood, which may limit its use in certain experiments.
未来方向
There are several future directions for research on N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide. One area of research is the development of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide analogs with improved solubility and potency. Another area of research is the investigation of the mechanism of action of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide, which may lead to the development of new therapeutic targets. In addition, the anti-cancer properties of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide are an area of active research, and further studies are needed to determine its potential as an anti-cancer agent.
合成方法
The synthesis of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide involves the reaction of 2,6-dimethoxybenzoic acid with butanoyl chloride in the presence of triethylamine to form 2,6-dimethoxy-N-(4-butanoyl)benzamide. This compound is then reacted with 4-(1-piperazinyl)aniline in the presence of triethylamine to form N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide. The synthesis of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide has been optimized to achieve high yield and purity.
科学研究应用
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. It has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
属性
分子式 |
C23H29N3O4 |
|---|---|
分子量 |
411.5 g/mol |
IUPAC 名称 |
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C23H29N3O4/c1-4-6-21(27)26-15-13-25(14-16-26)18-11-9-17(10-12-18)24-23(28)22-19(29-2)7-5-8-20(22)30-3/h5,7-12H,4,6,13-16H2,1-3H3,(H,24,28) |
InChI 键 |
AIGDLFSJYIFCGV-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC |
规范 SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-bromo-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide](/img/structure/B250975.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B250976.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-N'-isobutyrylthiourea](/img/structure/B250977.png)
![2-(4-chlorophenoxy)-2-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B250978.png)
![N-(2,6-dimethoxybenzoyl)-N'-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B250979.png)
![2,2-dimethyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B250980.png)
![3-fluoro-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B250981.png)
![2-methyl-N-{[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}propanamide](/img/structure/B250982.png)
![2,2-diphenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B250985.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250986.png)

![N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B250992.png)
![2-fluoro-N-{[2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B250995.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250996.png)